Product packaging for N-(2-Nitrophenyl)octanamide(Cat. No.:)

N-(2-Nitrophenyl)octanamide

Cat. No.: B291626
M. Wt: 264.32 g/mol
InChI Key: YXMSMTPSKFSODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2-Nitrophenyl)octanamide is a synthetic nitro-aromatic compound offered as a high-purity reagent for research and development purposes. This chemical is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds featuring a nitrophenyl group, such as this compound, are of significant interest in biochemical research due to their potential bioactivities. Nitro-aromatic structures are investigated for their role in modulating oxidative stress and inflammatory pathways, which are key mechanisms in the study of neurological conditions . The structure of this compound suggests potential utility as a biochemical tool, possibly acting as an enzyme substrate or inhibitor in experimental models. Researchers can leverage this compound in proteomics, cell signaling studies, and for the development of novel research assays in neuroscience and cell biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O3 B291626 N-(2-Nitrophenyl)octanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

N-(2-nitrophenyl)octanamide

InChI

InChI=1S/C14H20N2O3/c1-2-3-4-5-6-11-14(17)15-12-9-7-8-10-13(12)16(18)19/h7-10H,2-6,11H2,1H3,(H,15,17)

InChI Key

YXMSMTPSKFSODB-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CCCCCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N 2 Nitrophenyl Octanamide and Its Analogues

Direct Amidation Reactions

Direct amidation stands as a primary and straightforward method for the synthesis of N-(2-Nitrophenyl)octanamide. This approach involves the formation of an amide bond between a 2-nitroaniline (B44862) core and an eight-carbon acyl group.

The most common method for synthesizing this compound is the direct acylation of 2-nitroaniline with octanoyl chloride. mdpi.comnih.gov This reaction is a specific example of a broader class of syntheses where various acyl chlorides (such as butyryl, hexanoyl, and decanoyl chloride) are reacted with 2-nitroaniline to produce a series of N-(2-nitrophenyl) amides. mdpi.comnih.gov

A general laboratory procedure involves dissolving 2-nitroaniline in an anhydrous solvent, typically dichloromethane, and then adding triethylamine (B128534) as a base. mdpi.comnih.gov The mixture is cooled, often to 0 °C, before the dropwise addition of the acyl chloride, in this case, octanoyl chloride. mdpi.comnih.gov The reaction is then allowed to warm to room temperature and stirred for an extended period, commonly 16 hours, to ensure completion. mdpi.comnih.gov Following the reaction, a work-up procedure is performed, which includes washing the organic mixture with aqueous solutions of acid (e.g., 2 M HCl) and base (e.g., 1 M NaOH) to remove unreacted starting materials and byproducts. mdpi.comnih.gov The final product is typically isolated and purified using flash column chromatography, with reported yields for this class of reactions ranging from 29% to 85%. nih.gov

Table 1: Typical Reaction Conditions for the Synthesis of N-(2-Nitrophenyl) Amides

Parameter Condition Source
Starting Materials 2-Nitroaniline, Acyl Chloride (e.g., Octanoyl Chloride) mdpi.comnih.gov
Base Triethylamine (2.5 eq) mdpi.comnih.gov
Solvent Anhydrous Dichloromethane mdpi.comnih.gov
Initial Temperature 0 °C mdpi.comnih.gov
Reaction Time 16 hours mdpi.comnih.gov
Work-up Wash with 2 M HCl, 1 M NaOH, and brine mdpi.comnih.gov

| Purification | Flash Chromatography | nih.gov |

The formation of this compound from 2-nitroaniline and octanoyl chloride proceeds via a nucleophilic acyl substitution mechanism. libretexts.org In this process, the lone pair of electrons on the nitrogen atom of the 2-nitroaniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of octanoyl chloride. libretexts.org This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. libretexts.org

The inclusion of a base, such as triethylamine, is crucial. mdpi.comnih.gov It serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. mdpi.comnih.gov This prevents the protonation of the starting 2-nitroaniline, which would render it non-nucleophilic and halt the reaction. The reaction is initiated at a cold temperature (0 °C) to control the initial exothermic reaction between the highly reactive acyl chloride and the amine. mdpi.comnih.gov Performing the reaction under anhydrous (dry) conditions is also important to prevent the hydrolysis of the octanoyl chloride to octanoic acid, which would not participate in the desired reaction. mdpi.com

Acylation of 2-Nitroaniline with Octanoyl Chloride and Related Carboxylic Acid Derivatives

Derivatization from Precursor Compounds

Building upon a core amide scaffold allows for the introduction of complex functional groups, leading to analogs with diverse properties.

A notable derivatization strategy involves the introduction of β-hydroxy α-amino acid functionalities. acs.org Research has demonstrated the synthesis of complex molecules like (2S,3R)-2-((Bis(4-(trifluoromethyl)phenyl)methyl)amino)-3-hydroxy-N-(2-nitrophenyl)octanamide. acs.org This was achieved through a Brønsted base-catalyzed syn-selective direct aldol (B89426) reaction. acs.org The synthesis began with a precursor, 2-((bis(4-(trifluoromethyl)phenyl)methylene)amino)-N-(2-nitrophenyl)acetamide, which was then reacted with hexanal. acs.org This specific reaction illustrates how the N-(2-nitrophenyl)amide framework can be used as a scaffold for constructing more elaborate molecules containing amino acid-like structures. acs.org This method provides a pathway to chiral, multifunctional derivatives of the parent amide structure. acs.org

Emerging Synthetic Strategies for Structural Diversity

Modern synthetic chemistry emphasizes the development of efficient and environmentally friendly methods. These emerging strategies are being applied to create structural analogs of this compound.

An emerging area of interest is the use of solvent-free, or "neat," reaction conditions, which align with the principles of green chemistry. bdpsjournal.org While not applied directly to this compound itself, this strategy has been successfully used for the synthesis of structurally similar 1-octanoyl-3-aryl thiourea (B124793) derivatives. bdpsjournal.orgamanote.comingentaconnect.com

The synthesis is a two-step process. First, octanoyl isothiocyanate is prepared from the reaction of octanoyl chloride with potassium thiocyanate. bdpsjournal.org The resulting octanoyl isothiocyanate is then directly reacted with a series of different substituted anilines by stirring at a moderately elevated temperature (60-65°C) without any solvent. bdpsjournal.org This method leads to the formation of the desired thiourea derivatives in excellent yields. bdpsjournal.org This approach demonstrates a potential alternative route for creating diverse libraries of related compounds efficiently and with reduced environmental impact. bdpsjournal.org

Table 2: Examples of 1-Octanoyl-3-Aryl Thiourea Derivatives Synthesized via Solvent-Free Method

Aryl Substituent Yield (%) Melting Point (°C) Source
4-methylphenyl 91 195 bdpsjournal.org

Molecular Design and Derivatization Strategies for N 2 Nitrophenyl Octanamide

Modulation of the Acyl Chain

Alterations to the acyl chain of N-(2-Nitrophenyl)octanamide can significantly influence its physicochemical properties, such as lipophilicity and steric bulk, which in turn can affect its interactions with biological targets.

Exploration of Homologous Alkyl Chains (e.g., Butanamide, Hexanamide (B146200), Decanamide (B1670024) Analogues)

A common strategy involves the synthesis of a homologous series of N-(2-nitrophenyl) amides by varying the length of the alkyl chain. This is typically achieved by reacting 2-nitroaniline (B44862) with a series of acyl chlorides of different lengths, such as butyryl chloride, hexanoyl chloride, and decanoyl chloride, in the presence of a base like triethylamine (B128534). mdpi.com This systematic modification allows for the investigation of structure-activity relationships related to chain length. For instance, studies have shown that the biological activity of these compounds can be sensitive to the length of the acyl chain. mdpi.com In one study, N-(2-nitrophenyl)butanamide and N-(2-nitrophenyl)hexanamide displayed antagonist activity in a LuxR-QS system, while longer-chain derivatives like the octanamide (B1217078) and decanamide were inactive. mdpi.com

Table 1: Homologous Alkyl Chain Analogues of this compound

Compound Name Acyl Chain Length Reference
N-(2-Nitrophenyl)butanamide 4 carbons mdpi.com
N-(2-Nitrophenyl)hexanamide 6 carbons mdpi.com
This compound 8 carbons mdpi.com

Introduction of Varied Aliphatic Substituents

Beyond simple homologous chains, the introduction of various aliphatic substituents on the acyl chain can create more complex and sterically diverse analogues. This can include branched chains, cyclic groups, or the incorporation of unsaturation. For example, the synthesis of N-(2'-(Phenylthio)phenylcarbamothioyl) octanamide introduces a phenylthio group, significantly altering the electronic and steric properties of the molecule. nih.gov While this example is on a related thiourea (B124793) derivative, the principle of introducing such substituents to the octanamide chain of this compound is a valid strategy for exploring new chemical space.

Modifications of the Nitrophenyl Moiety

Positional Isomerism of the Nitro Group (e.g., para-Nitrophenyl (B135317) Analogues)

The position of the nitro group on the phenyl ring significantly impacts the electronic distribution and geometry of the molecule. askfilo.com Synthesizing positional isomers, such as the para-nitrophenyl analogue, allows for an exploration of these effects. The synthesis of N-(4-nitrophenyl) amides can be achieved using p-nitroaniline as the starting material, following similar acylation procedures. nih.gov For instance, the synthesis of N-(4-nitrophenyl)-2-(pyridin-2-yl)acetamide has been reported. nih.gov Comparing the properties and activities of ortho-, meta-, and para-nitro isomers can provide valuable insights into the optimal positioning of the nitro group for a specific application. In some cases, the addition of a second nitro group to the phenyl ring has been explored to enhance hydrogen bonding capabilities. nih.govacs.org

Functional Group Substitutions on the Phenyl Ring (e.g., Acetylphenyl Analogues)

Replacing the nitro group with other electron-withdrawing or electron-donating groups can dramatically alter the molecule's properties. A notable example is the substitution with an acetyl group to create N-(2-acetylphenyl) amide analogues. researchgate.net The synthesis of these compounds can be carried out by reacting 2-aminoacetophenone (B1585202) with the appropriate acyl chloride. researchgate.net Docking experiments have suggested that the 2-substituted aniline (B41778) motif can fit within the LuxR binding site, and the nature of the substituent at the 2-position influences the hydrogen-bonding pattern. researchgate.net Other functional groups can also be introduced, such as a difluoromethoxy group, as seen in N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide, to modulate properties like lipophilicity and metabolic stability. nih.gov

Table 2: Modified Nitrophenyl Moiety Analogues

Compound Name Modification Reference
N-(4-Nitrophenyl)acetamide Positional isomer of nitro group nih.gov
N-(2-Acetylphenyl)octanamide Nitro group replaced by acetyl group researchgate.net
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide Addition of a difluoromethoxy group nih.gov

Incorporation of Diverse Heterocyclic and Polycyclic Scaffolds

To explore a wider range of chemical space and introduce more complex three-dimensional structures, heterocyclic and polycyclic scaffolds can be incorporated into the this compound framework. Nitrogen-containing heterocycles are particularly prevalent in biologically active molecules. nih.gov

This strategy can involve replacing the phenyl ring with a heterocyclic system or fusing additional rings to the existing phenyl group. For instance, research has been conducted on N-heterocyclic scaffolds as quorum sensing inhibitors, demonstrating the potential of such modifications. mdpi.com The synthesis of polycyclic N-heterocycles can be achieved through various modern synthetic methodologies, including cascade reactions and annulation strategies. frontiersin.orgrsc.org These approaches can generate complex, bridged, fused, or spirocyclic systems, significantly expanding the structural diversity of the parent molecule. rsc.orgnih.gov The incorporation of such scaffolds can lead to compounds with novel biological activities or material properties.

Table 3: Mentioned Compound Names

Compound Name
This compound
N-(2-Nitrophenyl)butanamide
N-(2-Nitrophenyl)hexanamide
N-(2-Nitrophenyl)decanamide
N-(2'-(Phenylthio)phenylcarbamothioyl) octanamide
N-(4-Nitrophenyl)acetamide
N-(4-Nitrophenyl)-2-(pyridin-2-yl)acetamide
N-(2-Acetylphenyl)octanamide
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide
N-(4-Amino-2-nitrophenyl)heptanamide
2-Nitroaniline
Butyryl chloride
Hexanoyl chloride
Decanoyl chloride
Triethylamine
p-Nitroaniline

Integration of Thiazolinyl and Pyridinyl Moieties

The incorporation of thiazole (B1198619) and pyridine (B92270) rings into molecular frameworks is a well-established strategy for developing compounds with diverse biological activities. While direct derivatization of this compound is not extensively documented, the principles for integrating these moieties can be understood from related structures. The N-(2-nitrophenyl)-amide scaffold itself has been identified as a promising bioisostere in the development of quorum sensing inhibitors. nih.gov

The synthesis of molecules containing a thiazole ring often involves the Hantzsch thiazole synthesis. This method typically uses an α-halocarbonyl compound and a thiourea or thioamide. For instance, the reaction of α-bromo ethyl pyruvate (B1213749) with thiourea in ethanol (B145695) can produce a 2-aminothiazole (B372263) derivative, which can then be acylated to form the desired amide linkage. nih.gov

An example of a molecule that successfully integrates a thiazolyl moiety with a nitrophenyl group is 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine. nih.gov Although the core is a pyrimidine (B1678525) rather than a simple octanamide, this structure demonstrates the chemical feasibility of combining these key functional groups within a single, more complex molecule. The synthesis of such compounds highlights the versatility of building-block approaches in medicinal chemistry.

Table 1: Example of a Thiazolyl- and Nitrophenyl-Containing Compound

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine C₁₄H₁₂N₆O₂S 328.35 507487-89-0

Data sourced from PubChem. nih.gov

Fusion with Phenanthridine (B189435) Systems

Phenanthridine is a polycyclic aromatic heterocycle that serves as a core scaffold in various biologically active compounds. The fusion of an octanamide side chain with a phenanthridine system has been explored as a strategy for developing novel therapeutic agents. One such compound, N-(phenanthridin-6-yl)-octanamide, was synthesized and characterized as part of a larger effort to identify new antitubercular agents. rsc.org

The synthesis of this class of compounds involves the direct amidation of a phenanthridine amine with an acyl chloride or carboxylic acid. This approach allows for the systematic variation of the amide side chain. Furthermore, more complex derivatives that incorporate both phenanthridine and nitrophenyl groups have been successfully synthesized. rsc.org For example, compounds like N-((1-(2-bromo-4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-2-methylimidazo-[1,2-f]-phenanthridine-3-carboxamide (PT-10) and its dichlorinated analogue (PT-11) illustrate that the nitrophenyl moiety can be integrated into a remote part of the molecule, connected to the core phenanthridine structure via a linker. rsc.org These examples confirm the chemical compatibility of these distinct structural fragments and their potential for creating highly functionalized molecules.

Table 2: Selected Phenanthridine Derivatives

Compound ID Compound Name Physical State Melting Point (°C)
PA-03 N-(phenanthridin-6-yl)-octanamide Off-white solid 113-116
PT-10 N-((1-(2-bromo-4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-2-methylimidazo-[1,2-f]-phenanthridine-3-carboxamide Off-white solid 262-263
PT-11 N-((1-(3,4-dichloro-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-2-methylimidazo-[1,2-f]-phenanthridine-3-carboxamide Off-white solid 264-265

Data sourced from The Royal Society of Chemistry. rsc.org

Development of Hydrazone and Indoline (B122111) Derivatives

Hydrazones are a class of organic compounds characterized by the azomethine group (>C=N-NH-) and are known for their broad spectrum of biological activities and applications in analytical chemistry. researchgate.netdergipark.org.tr They are typically synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. dergipark.org.tr

To create a hydrazone derivative of this compound, the parent molecule would first need to be functionalized to introduce a carbonyl or hydrazide group. For instance, a synthetic pathway could be designed to introduce an aldehyde at a specific position on the phenyl ring, which could then be reacted with a hydrazine (B178648) to form the desired hydrazone linkage.

The significance of incorporating a nitrophenyl group into a hydrazone structure is highlighted by compounds such as N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide. nih.gov This molecule, which contains a nitrophenyl moiety, was identified as a potent anticancer agent against MDA-MB-231 breast cancer cell lines and also showed significant antifungal activity. nih.gov Such findings underscore the potential value of developing hydrazone derivatives that incorporate the N-(2-nitrophenyl) structural element.

Table 3: Example of a Biologically Active Nitrophenyl-Hydrazone Derivative

Compound Name Target Cell Line IC₅₀ (μM) Key Finding
N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide MDA-MB-231 9.89 Most effective derivative in the series against this cell line.

Data sourced from PubMed. nih.gov

The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in medicinal chemistry. A specific protocol has been developed for the synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives, demonstrating a viable strategy for combining the 2-nitrophenyl group with an indoline core. rsc.org

This synthetic approach involves the base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives. rsc.org The methodology successfully yields the desired indoline structure, which carries the 2-nitrophenyl substituent at the 2-position. This work illustrates a robust method for creating complex heterocyclic systems that merge these two important chemical motifs. Furthermore, the resulting indoline scaffold is synthetically versatile and can be further converted into the corresponding indole (B1671886) or other indole-fused heterocyclic systems, opening avenues for further diversification. rsc.org

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-(2-Nitrophenyl)octanamide. By analyzing the magnetic properties of its atomic nuclei, researchers can map out the connectivity and chemical environment of each atom within the molecule.

Proton NMR (¹H-NMR) provides detailed information about the hydrogen atoms in this compound. The chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, protons attached to the aromatic ring are typically observed at higher chemical shifts (downfield) compared to those in the aliphatic octanamide (B1217078) chain due to the deshielding effect of the aromatic ring current.

Specific ¹H-NMR data reveals characteristic signals for the aromatic protons of the 2-nitrophenyl group and the aliphatic protons of the octanoyl chain. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, confirming the connectivity of the molecule.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aromatic CH8.48Doublet8.4
Aromatic CH8.18Doublet of doublets8.4, 1.6
Aromatic CH7.66Triplet of doublets8.4, 1.6
Aromatic CH7.23Triplet8.4
NH10.12Singlet-
CH2 (alpha to C=O)2.45Triplet7.5
CH21.69Quintet7.5
(CH2)41.30Multiplet-
CH30.88Triplet7.0

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are highly sensitive to the carbon's hybridization and the electronegativity of the atoms attached to it.

The spectrum of this compound shows characteristic resonances for the carbonyl carbon of the amide group, the aromatic carbons of the nitrophenyl ring, and the aliphatic carbons of the octyl chain. The downfield shift of the carbonyl carbon is a key identifier for the amide functional group.

Carbon Assignment Chemical Shift (δ) in ppm
Carbonyl (C=O)171.8
Aromatic C (quaternary)137.1
Aromatic C (quaternary)136.2
Aromatic CH132.4
Aromatic CH125.8
Aromatic CH123.1
Aromatic CH122.0
CH2 (alpha to C=O)38.5
CH231.6
CH229.1
CH229.0
CH225.4
CH222.5
CH314.0

Proton Nuclear Magnetic Resonance (1H-NMR) Analysis

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming its atomic composition. The calculated mass for the protonated molecule [M+H]⁺ is 265.1547, which closely matches the experimentally observed value, thereby validating the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. This technique is valuable for confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. This is achieved by measuring the vibrational frequencies of the chemical bonds within the molecule.

The infrared spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band is observed for the N-H stretching vibration of the secondary amide. The carbonyl (C=O) stretching vibration of the amide group also gives rise to a strong and distinct band. Furthermore, characteristic bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are present, along with absorption bands for the aromatic C-H and aliphatic C-H stretching vibrations.

Functional Group Vibrational Frequency (cm⁻¹)
N-H Stretch~3400
Aromatic C-H Stretch~3100
Aliphatic C-H Stretch~2850-2960
C=O Stretch (Amide I)~1680
N-H Bend (Amide II)~1550
NO₂ Asymmetric Stretch~1520
NO₂ Symmetric Stretch~1350

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the purification, separation, and purity analysis of synthesized compounds like this compound.

Flash column chromatography is a rapid and efficient method for purifying organic compounds. chromatographyonline.com For amides like this compound, silica (B1680970) gel is a commonly used stationary phase. acs.orgextraktlab.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, is critical for achieving good separation. acs.orgrochester.edu The polarity of the solvent system is adjusted to obtain a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate, which generally translates to effective separation on a flash column. rochester.edurochester.edu

For nitrogen-containing compounds, which can interact strongly with the acidic silanol (B1196071) groups on silica gel, it may be necessary to add a small amount of a basic modifier like triethylamine (B128534) to the eluent to improve peak shape and prevent tailing. rochester.edubiotage.com Alternatively, an amine-functionalized silica gel can be used as the stationary phase. biotage.com The crude product is typically dissolved in a minimal amount of a suitable solvent and loaded onto the column. youtube.com Gradient elution, where the polarity of the mobile phase is gradually increased, can be employed for mixtures with components of widely differing polarities. rochester.eduteledynelabs.com

Table 2: Typical Parameters for Flash Column Chromatography of this compound

Parameter Description
Stationary Phase Silica gel (40-63 µm) acs.org
Mobile Phase Hexane/Ethyl Acetate gradient acs.orgrochester.edu
Sample Loading Dry loading (adsorbed onto silica) or concentrated solution rochester.edurochester.edu

| Detection | UV visualization (if applicable) or TLC analysis of fractions acs.org |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound and, with the use of a chiral stationary phase (CSP), for determining its enantiomeric purity. hplc.euresearchgate.net For this compound, a reversed-phase HPLC method would typically be employed for purity analysis, using a non-polar stationary phase (like C8 or C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). libretexts.orgsielc.com

To separate enantiomers, a chiral stationary phase is necessary. hplc.euresearchgate.net These phases create a chiral environment where the two enantiomers of a compound can form transient diastereomeric complexes with different stabilities, leading to different retention times. researchgate.net The selection of the appropriate chiral column and mobile phase is crucial and often requires screening different conditions. hplc.eu For amides, Pirkle-type or polysaccharide-based chiral stationary phases can be effective. hplc.eu The mobile phase in chiral HPLC is often a mixture of a hydrocarbon like hexane and an alcohol modifier like ethanol (B145695) or isopropanol (B130326) for normal-phase separations. hplc.eursc.org The detection is typically done using a UV detector, as the nitrophenyl group in this compound is a strong chromophore. atlantis-press.com

Table 3: General HPLC Conditions for Purity and Enantiomeric Analysis

Analysis Type Stationary Phase Mobile Phase (Typical) Detection
Purity (Reversed-Phase) C18 or C8 silica libretexts.org Acetonitrile/Water libretexts.orgsielc.com UV

| Enantiomeric Purity (Normal-Phase) | Chiral Stationary Phase (e.g., Pirkle-type, polysaccharide-based) hplc.eu | Hexane/Isopropanol rsc.org | UV/CD atlantis-press.com |

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of a chemical reaction, such as the synthesis of this compound. rochester.edulibretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product. libretexts.org A co-spot, where the reaction mixture and starting material are spotted on top of each other, helps in unambiguously identifying the spots. rochester.edulibretexts.org

For this compound, a silica gel plate would be used as the stationary phase, and a solvent system similar to that used for flash column chromatography (e.g., hexane/ethyl acetate) would be the mobile phase. acs.orgrsc.org The spots are typically visualized under UV light, as the aromatic nitro group makes the compound UV-active. acs.orglibretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. khanacademy.orgyoutube.com A higher Rf value indicates lower polarity and weaker adsorption to the stationary phase. doubtnut.com The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progression of the reaction. libretexts.org

Table 4: Thin-Layer Chromatography for Reaction Monitoring

Parameter Description
Stationary Phase Silica gel 60 F254 plates acs.org
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol acs.org
Visualization UV light (254 nm) acs.org

| Application | Monitoring disappearance of starting materials and appearance of product |

Investigation of Biological Activities and Molecular Interactions

Enzyme Modulation Studies

N-(2-Nitrophenyl)octanamide's interactions with several enzymes have been characterized, revealing its role as a substrate and its potential as an inhibitor.

Cholinesterases are known to possess aryl acylamidase (AAA) activity, enabling them to hydrolyze certain aromatic amine amides. researchgate.net The biological significance of this AAA activity, especially in butyrylcholinesterase (BuChE), is thought to be relevant in neurological development and in pathological conditions like Alzheimer's disease. researchgate.net

Initially, N-(2-nitrophenyl)acetamide was the common substrate for studying AAA activity, but its use presented challenges due to the need for high enzyme and substrate concentrations. researchgate.net Subsequent research identified that larger N-(2-nitrophenyl)alkylamides, including those with six to eight carbons in the acyl group like this compound, are hydrolyzed more rapidly and specifically by BuChE. researchgate.net This makes this compound a more suitable substrate for investigating the function of BuChE's AAA activity. researchgate.net Kinetic studies and structure-activity relationship analyses suggest that the hydrolysis of both anilides and choline (B1196258) esters occurs at the same catalytic site in BuChE. researchgate.net The level of AAA activity in BuChE can also be influenced by its molecular form, with monomers showing significantly higher activity than tetramers. nih.gov

Fatty acid amide hydrolase (FAAH) is a key enzyme in the regulation of endogenous signaling lipids. nih.gov The search for effective substrates for FAAH assays has been an area of active research. While various compounds have been developed, N-(6-methoxypyridin-3-yl)octanamide (OMP) has been utilized as a fluorescent substrate in structure-activity relationship studies of FAAH inhibitors. nih.govacs.org This highlights the utility of octanamide (B1217078) derivatives in studying FAAH activity. Although direct studies on this compound as a primary substrate for FAAH are not extensively detailed in the provided context, the broader class of N-acyl amides are central to FAAH function. nih.govresearchgate.net

The therapeutic potential of enzyme inhibitors has driven research into novel molecular scaffolds. researchgate.netnih.govresearchgate.net While specific inhibitory constants for this compound against a wide range of enzymes are not provided, the broader class of N-substituted amides and related structures have been investigated for their inhibitory effects. For instance, various N-acyl and N-sulfonyl amide derivatives have shown potent inhibition of enzymes like acetylcholinesterase and carbonic anhydrases. nih.gov The structural motif of this compound, combining an aromatic nitro group with an amide linkage and an alkyl chain, suggests it could be explored for inhibitory activity against various enzymes.

Substrate Properties for Fatty Acid Amide Hydrolase (FAAH)

Quorum Sensing (QS) Modulatory Effects

Quorum sensing (QS) is a bacterial communication process that regulates collective behaviors, including virulence. nih.govnih.govnih.gov Disrupting this communication is a promising strategy for developing novel antibacterial therapies. nih.gov

The LuxR-type transcriptional regulators are a widespread family of proteins involved in QS. nih.gov Research has explored the potential of the 2-substituted aniline (B41778) scaffold, including N-(2-nitrophenyl) derivatives, as modulators of LuxR-regulated QS. nih.govresearchgate.netmdpi.com Docking experiments have shown that the 2-substituted aniline motif can fit into the LuxR binding site, and subsequent biological evaluations have confirmed that several of these compounds act as QS antagonists. nih.govresearchgate.net Specifically, N-(2-nitrophenyl) amides have been identified as bioisosteres of N-acyl homoserine lactones (AHLs), the natural signaling molecules, and have been shown to antagonize the LuxR-regulated QS system in Vibrio fischeri. nih.gov

Structure-activity relationship studies within the N-(2-nitrophenyl)amide series have revealed critical determinants for their antagonistic activity. In one study, while N-(2-nitrophenyl)butanamide and N-(2-nitrophenyl)hexanamide showed antagonist activity against the LuxR-QS system, longer-chain derivatives, including this compound and N-(2-nitrophenyl)decanamide, were found to be inactive. nih.govmdpi.com This suggests that the length of the acyl chain is a crucial factor in determining the modulatory effect on the LuxR system.

CompoundActivity on LuxR-QS SystemIC50 (µM)
N-(2-nitrophenyl)butanamideAntagonist58
N-(2-nitrophenyl)hexanamideAntagonist94
This compound Inactive -
N-(2-nitrophenyl)decanamideInactive-
Data sourced from studies on a recombinant Escherichia coli biosensor for the V. fischeri QS system. mdpi.com

The antagonistic activity of the shorter-chain analogues is attributed to their ability to fit within the LuxR binding site, with the phenyl group and alkyl chain making key interactions. mdpi.com The inactivity of this compound and other longer-chain analogues indicates a structural constraint within the binding pocket that does not accommodate the extended acyl chain. researchgate.net

Assessment of LuxR-Regulated Quorum Sensing System Antagonism

Broader Biological Activity Spectrum (General Research Context)

The biological and molecular interactions of this compound have been explored in specific enzymatic and receptor-based assays. Research has primarily focused on its role as a substrate for certain enzymes and its inactivity in other biological systems. These studies help to define the compound's spectrum of activity by identifying the targets with which it interacts and, just as importantly, those it does not.

Investigations into the molecular interactions of this compound have revealed a specific relationship with cholinesterases while showing a lack of activity in other significant biological systems like bacterial quorum sensing and fatty acid amide hydrolase (FAAH) modulation.

Interaction with Butyrylcholinesterase (BuChE)

A notable interaction of this compound is with butyrylcholinesterase (BuChE), a serine hydrolase. Specifically, it serves as a substrate for the enzyme's aryl acylamidase (AAA) activity. nih.gov Research has shown that N-(2-nitrophenyl)alkylamides with longer acyl chains, such as the six- to eight-carbon variants including octanamide, are more rapidly hydrolyzed by BuChE compared to substrates with shorter chains like N-(2-nitrophenyl)acetamide. nih.gov This increased rate of hydrolysis makes this compound a suitable and specific substrate for investigating the function of BuChE's AAA activity. nih.gov Kinetic studies suggest that the hydrolysis of anilide substrates like this compound and choline esters occurs at the same catalytic site within the BuChE enzyme. nih.gov

Interaction with Quorum Sensing Receptors

In the context of bacterial communication, this compound was evaluated for its ability to modulate quorum sensing (QS) by targeting the LuxR-type family of receptors. A study focused on developing 2-substituted aniline derivatives as QS modulators synthesized and tested a series of N-(2-nitrophenyl) amides. nih.govmdpi.com While the butanamide and hexanamide (B146200) derivatives of 2-nitroaniline (B44862) displayed antagonist activity against the LuxR-QS system, this compound was found to be entirely inactive. nih.govmdpi.comnih.govsemanticscholar.org This finding indicates that the length of the acyl chain is a critical determinant for activity in this class of compounds, with the eight-carbon chain of the octanamide derivative being too long to permit effective interaction with the LuxR receptor binding site. nih.gov

Interaction with Fatty Acid Amide Hydrolase (FAAH)

Direct inhibitory assays of this compound on fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system, are not prominently documented. However, structure-activity relationship studies of other FAAH inhibitors provide strong evidence that it is unlikely to be a potent inhibitor. For instance, research on benzylparaben analogs demonstrated that the p-hydroxyl group is an essential feature for potent FAAH inhibition. semanticscholar.org When this group was modified, including to a nitrophenyl analog, the inhibitory activity against FAAH was completely eliminated. semanticscholar.org This suggests that the chemical structure of this compound lacks the necessary features for effective binding and inhibition of the FAAH enzyme.

Biological TargetType of InteractionObserved ActivityReference
Butyrylcholinesterase (BuChE)Enzyme Interaction (Aryl Acylamidase Activity)Serves as a specific substrate; rapidly hydrolyzed. nih.gov
LuxR ReceptorReceptor Modulation (Quorum Sensing)Inactive as an antagonist. nih.govmdpi.comnih.gov
Fatty Acid Amide Hydrolase (FAAH)Enzyme Inhibition (Inferred)Predicted to be inactive based on structure-activity relationship studies. semanticscholar.org

Direct experimental evidence detailing the modulation of specific cellular pathways by this compound is limited. However, its known molecular interactions—and lack thereof—allow for an evaluation of its potential influence on certain signaling cascades.

The primary known interaction of this compound is its hydrolysis by the aryl acylamidase (AAA) activity of butyrylcholinesterase (BuChE). nih.gov While the precise physiological role of this AAA activity is still under investigation, it has been speculatively linked to several significant biological processes. nih.govnih.govcitius.technology Therefore, by serving as a substrate, this compound could potentially influence these associated pathways. The AAA function of BuChE has been suggested to have a role in:

Nervous System Development: The enzyme's activity may be important in neurogenetic processes. nih.govnih.gov

Pathological Processes: It has been speculated that the AAA activity of BuChE could be involved in the pathology of Alzheimer's disease. nih.govcitius.technology

Neurotransmitter Crosstalk: A potential link between the cholinergic and serotonergic neurotransmitter systems may be influenced by AAA activity. nih.govcitius.technology

Metabolism: Roles in lipoprotein metabolism have also been proposed. nih.gov

By being hydrolyzed by BuChE, this compound participates in a catalytic process whose downstream effects could touch upon these pathways.

Conversely, the demonstrated inactivity of this compound against the LuxR receptor provides clear evidence that it does not modulate LuxR-mediated quorum-sensing (QS) pathways. nih.govnih.gov These pathways are critical for many Gram-negative bacteria to control gene expression in a population-density-dependent manner, regulating processes such as biofilm formation and virulence factor production. nih.gov LuxR antagonists function by interfering with the receptor's ability to bind its autoinducer or DNA, thereby disrupting these communication-dependent cellular activities. nih.gov The lack of activity from this compound confirms it does not trigger or inhibit these specific bacterial signaling cascades.

Associated PathwayBasis of ModulationEffect of this compoundReference
Pathways involving BuChE Aryl Acylamidase Activity (e.g., Neurodevelopment, Serotonergic/Cholinergic Crosstalk)Enzymatic substratePotential for indirect influence via its hydrolysis by BuChE, but direct pathway modulation is unconfirmed. nih.govnih.govcitius.technology
LuxR-Mediated Quorum Sensing PathwayReceptor antagonismNo modulation; compound is inactive against the LuxR receptor. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Acyl Chain Length on Biological Efficacy

The length of the acyl chain is a critical determinant of the biological activity of N-(2-Nitrophenyl)octanamide and its homologues, particularly in modulating quorum sensing and susceptibility to enzymatic hydrolysis.

The antagonistic activity of N-(2-nitrophenyl) amides against the LuxR quorum sensing (QS) system is highly dependent on the length of the N-acyl chain. mdpi.com Studies on a series of these compounds have shown that shorter chain homologues exhibit significant inhibitory effects, while longer chains lead to a loss of activity. mdpi.com

Specifically, N-(2-nitrophenyl)butanamide and N-(2-nitrophenyl)hexanamide display antagonist activity against the LuxR-QS system, with reported IC₅₀ values of 58 µM and 94 µM, respectively. mdpi.com In stark contrast, this compound and its longer chain homologue, N-(2-nitrophenyl)decanamide, were found to be completely inactive as antagonists in the same assays. mdpi.com This demonstrates a clear structure-activity relationship where an optimal, shorter acyl chain length is necessary for quorum sensing inhibition in this class of compounds, and extending the chain to eight carbons, as in this compound, abrogates this biological effect. mdpi.comresearchgate.net Docking experiments suggest that while the 2-substituted aniline (B41778) portion of the molecule fits into the LuxR binding site, changes in the orientation of the longer alkyl chains may account for the loss of activity. mdpi.com

Table 1: Quorum Sensing Antagonistic Activity of N-(2-Nitrophenyl) Amide Homologues Interactive data table. Click on headers to sort.

Compound Acyl Chain Length LuxR Antagonistic Activity IC₅₀ Value (µM)
N-(2-Nitrophenyl)butanamide C4 Active 58 mdpi.com
N-(2-Nitrophenyl)hexanamide C6 Active 94 mdpi.com
This compound C8 Inactive N/A mdpi.com

Cholinesterases, particularly butyrylcholinesterase (BuChE), are known to exhibit aryl acylamidase (AAA) activity, enabling them to hydrolyze amides of certain aromatic amines. researchgate.netnih.gov The rate and specificity of this hydrolysis are significantly influenced by the acyl chain length of N-(2-nitrophenyl)alkylamides. researchgate.net

Research has shown that N-(2-nitrophenyl)alkylamides with longer acyl chains are hydrolyzed more rapidly by BuChE compared to shorter chain variants like N-(2-nitrophenyl)acetamide. researchgate.net Specifically, homologues with six to eight carbon atoms in the acyl group, which includes this compound, have been identified as more efficient and specific substrates for BuChE's AAA activity. researchgate.net This makes this compound a suitable substrate for investigating the function of this particular enzymatic activity. researchgate.net In contrast to quorum sensing inhibition, where a shorter chain is favored, a longer acyl chain (up to eight carbons) enhances the molecule's suitability as a substrate for BuChE-catalyzed hydrolysis.

Table 2: Influence of Acyl Chain Length on Hydrolysis by Butyrylcholinesterase (BuChE) Interactive data table. Click on headers to sort.

Compound Class Acyl Chain Length Hydrolysis by BuChE Specificity for BuChE
N-(2-Nitrophenyl)acetamide Short (C2) Slow Low researchgate.net

Comparative Analysis of this compound with Shorter and Longer Chain Homologues on Quorum Sensing Activity

Role of Aromatic Ring Substitution and Functional Group Orientation

The substitution pattern on the aromatic ring, especially the position of the nitro group, is fundamental to the molecule's biological and chemical characteristics.

The placement of the nitro group on the phenyl ring is not arbitrary; its ortho-position is crucial for the molecule's activity. Substitution at the ortho position relative to the amide group can lead to significant conformational changes that impact biological function. altex.org While in some molecular frameworks an ortho-nitro group has been shown to enhance anti-inflammatory activity, its primary role in this context is directing the molecule's interaction with its targets. mdpi.com For instance, in the design of quorum sensing modulators based on the 2-substituted aniline scaffold, the presence and position of a substituent at the 2-position (ortho) is a key design element for fitting within the LuxR binding site. researchgate.net It has been reported that intramolecular hydrogen bonding can occur between the oxygen of an ortho-nitro group and the hydrogen of the amide moiety, a conformation that can facilitate hydrolysis by enzymes. researchgate.net This specific orientation distinguishes it from its meta- and para-isomers, which would have different electronic and steric profiles, altering their potential for biological interactions. vulcanchem.com

The nitro group (–NO₂) is a potent electron-withdrawing group (EWG), a property that profoundly influences the molecule's reactivity. wikipedia.orgtcichemicals.com This effect stems from a combination of a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M), which together decrease the electron density of the attached aromatic ring. tcichemicals.comwikipedia.orgstudypug.com

This electron deficiency deactivates the aromatic ring towards electrophilic substitution reactions. wikipedia.orgnumberanalytics.com Conversely, it facilitates nucleophilic aromatic substitution, making the ring more susceptible to attack by nucleophiles. wikipedia.orgsmolecule.com The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the molecule, enhancing its reactivity towards electron-rich species. uomustansiriyah.edu.iqmdpi.com This electronic perturbation is a key factor governing the chemical behavior of this compound and its participation in chemical reactions.

Significance of the Nitro Group Position for Biological Activity

Key Structural Elements Governing Molecular Interactions

The molecular interactions of this compound are governed by a combination of its three primary structural components: the octanoyl chain, the ortho-nitro-substituted phenyl ring, and the amide linker.

Hydrophobic Acyl Chain: The eight-carbon octanoyl chain provides a significant hydrophobic character to the molecule. This chain is crucial for interactions within the hydrophobic pockets of target proteins. As seen in quorum sensing modulation, the specific length and orientation of this chain are critical; while shorter chains (C4, C6) allow for antagonist activity in the LuxR receptor, the C8 chain of the octanamide (B1217078) derivative leads to inactivity, likely due to a suboptimal fit or orientation within the binding site. mdpi.com

Ortho-Nitrophenyl Group: This moiety is central to the molecule's electronic and binding properties. The ortho-nitro group acts as a key anchoring element. In docking studies with the LuxR protein, the 2-substituted aniline motif is shown to fit within the binding site, occupying the space where the lactone moiety of the natural ligand would be. mdpi.comresearchgate.net Furthermore, the potential for intramolecular hydrogen bonding between the ortho-nitro group and the amide hydrogen can pre-organize the molecule into a conformation that facilitates enzymatic hydrolysis by cholinesterases. researchgate.net

Amide Linkage: The amide group serves as a rigid and polar linker between the hydrophobic acyl chain and the aromatic head. It is a critical site for hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This capability is essential for specific interactions with amino acid residues in enzyme active sites or protein binding pockets. vulcanchem.com The hydrolysis of this bond by the aryl acylamidase activity of cholinesterase is a key metabolic reaction for this class of compounds. researchgate.net

Identification of Pharmacophoric Features

The molecular architecture of this compound is centered around a 2-substituted aniline scaffold, which has been identified as a crucial pharmacophoric feature for its biological activities, particularly as a modulator of LuxR-regulated quorum sensing (QS). researchgate.netmdpi.com This core motif, specifically the N-(2-nitrophenyl)-amide scaffold, serves as a bioisostere for acyl-homoserine lactones (AHLs), which are native signaling molecules in various bacteria. mdpi.com Docking studies have shown that this 2-substituted aniline structure is capable of fitting within the LuxR binding site, occupying a space similar to that of the lactone moiety of AHLs. researchgate.netmdpi.com

The structure can be deconstructed into several key components that contribute to its activity:

The Nitrophenyl Group : The presence and position of the nitro group on the phenyl ring are critical. The ortho-nitro substitution significantly influences the electronic characteristics of the molecule. smolecule.com It plays a direct role in the specific interactions within biological targets, such as forming hydrogen bonds that are distinct from other substituted anilines. nih.gov

The Amide Linkage : The amide bond is a central feature, connecting the aromatic nitrophenyl head to the aliphatic acyl tail. This linker is essential for maintaining the correct orientation and conformation of the molecule within binding pockets. It also participates in hydrogen bonding, with reports suggesting that o-nitroanilides can form an intramolecular hydrogen bond between the amide hydrogen and an oxygen of the nitro group, a feature that may facilitate enzymatic hydrolysis. researchgate.net

The Octanoyl Chain : The length of the acyl chain is a determining factor for both activity and specificity. The eight-carbon octanoyl chain is a significant hydrophobic component. smolecule.com Studies on related N-(2-nitrophenyl)alkylamides have demonstrated that those with acyl chains of six to eight carbons are particularly effective and specific substrates for enzymes like butyrylcholinesterase (BuChE). researchgate.net This indicates that the length of the alkyl chain is optimized for fitting within the hydrophobic cavities of certain protein binding sites. mdpi.comresearchgate.net Longer acyl chains on structurally similar analogues have also been noted for their importance in activity. researchgate.net

Together, these features create a molecule with a polar, interactive head group and a substantial hydrophobic tail, allowing it to mimic natural ligands and interfere with biological signaling pathways like quorum sensing. mdpi.commdpi.com

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The biological activity of this compound and its analogues is heavily dependent on the non-covalent interactions they form within protein binding sites, primarily through hydrogen bonding and hydrophobic interactions. nih.govnih.gov

Hydrogen Bonding:

The pattern of hydrogen bond formation is a critical determinant of the specific biological effect, such as whether the compound acts as an agonist or an antagonist. nih.gov In the context of LuxR modulation, docking experiments with closely related acylated 2-nitroanilines have provided detailed insights into these interactions. For instance, N-(2-nitrophenyl)butyramide and N-(2-nitrophenyl)hexanamide, which are structurally similar to the octanamide derivative, have been shown to form two key hydrogen bonds within the LuxR binding site. nih.gov These interactions occur between the ligand and the amino acid residues Tryptophan 66 (Trp66) and Aspartic acid 79 (Asp79). nih.gov

Notably, the nitro group itself is directly involved, forming hydrogen bonds with Trp66. nih.gov This binding mode is significantly different from that of native ligands or other synthetic modulators. nih.gov The absence of a hydrogen bond with another key residue, Tyrosine 62 (Tyr62), has been identified as a crucial factor for the antagonistic activity observed in this class of nitroaniline-based inhibitors. mdpi.comnih.gov Furthermore, intramolecular hydrogen bonding between the amide N-H and the ortho-nitro group has been proposed, which could influence the molecule's conformation and its susceptibility to enzymatic action. researchgate.net

Table 1: Hydrogen Bonding Interactions of Acylated Anilines in the LuxR Binding Site

Compound Interacting Residue Nature of Interaction Implied Activity Source
OHHL (Autoinducer) Trp66, Asp79, Tyr62 3 Hydrogen Bonds Agonist nih.gov
2-AA (Agonist) Trp66, Asp79 2 Hydrogen Bonds Agonist nih.gov
2-NA (Antagonist) Trp66 2 Hydrogen Bonds (via nitro group) Antagonist nih.gov

| Acylated Nitroanilines (e.g., N-(2-nitrophenyl)hexanamide) | Trp66, Asp79 | 2 Hydrogen Bonds | Antagonist | nih.gov |

Hydrophobic Interactions:

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as N-(2-Nitrophenyl)octanamide, might interact with a biological target, typically a protein.

Researchers have investigated the ability of the 2-substituted aniline (B41778) motif, present in this compound, to act as a modulator of quorum sensing (QS) regulated by the LuxR protein. researchgate.netnih.gov Quorum sensing is a system of cell-to-cell communication in bacteria that relies on the production and detection of small signal molecules. nih.gov

Docking experiments have shown that the 2-substituted aniline portion of these molecules can fit into the LuxR binding site, occupying the space where the native acyl-homoserine lactone (AHL) ligand would normally bind. researchgate.netnih.gov Specifically, this compound and its analogues have been studied for their potential antagonistic activity against the LuxR-QS system. researchgate.net While N-(2-nitrophenyl)butyramide and N-(2-nitrophenyl)hexanamide showed antagonist activity, this compound was found to be inactive in these particular assays. mdpi.com

The binding affinity, which indicates the strength of the interaction between the ligand and the protein, is a key parameter evaluated in docking simulations. For a series of related compounds, variations in binding affinity can explain differences in biological activity. nih.gov

Table 1: Investigated Compounds and their Activity in the LuxR-QS System

Compound Activity
N-(2-Nitrophenyl)butyramide Antagonist
N-(2-Nitrophenyl)hexanamide Antagonist
This compound Inactive
N-(2-Nitrophenyl)decanamide Inactive

This table is based on findings from biological assays related to LuxR-QS modulation. mdpi.com

Molecular docking simulations can also identify the specific amino acid residues within the protein's active site that are crucial for binding the ligand. In the case of the LuxR protein, several key residues have been identified, including Tyr62, Trp66, and Asp79. nih.gov

The native ligand, an acyl-homoserine lactone, forms hydrogen bonds with all three of these residues. nih.gov However, docking studies with antagonists like N-(2-nitrophenyl)butyramide revealed a different interaction pattern. These antagonists were found to form hydrogen bonds with Asp79 and Trp66 but, crucially, not with Tyr62. nih.gov The absence of this interaction with Tyr62 appears to be a common feature for compounds that exhibit antagonistic activity in this class of molecules. nih.gov This suggests that the interaction with Tyr62 is essential for the activation of the LuxR protein, and its absence leads to inhibition. nih.gov

Prediction of Binding Modes and Affinities in Enzyme Active Sites (e.g., LuxR-QS system)

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT), provide detailed information about electron distribution, molecular orbitals, and energy, which are fundamental to understanding a molecule's reactivity and behavior. researchgate.netnrel.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com These different arrangements are called conformations or conformers, and they often have different potential energies. youtube.com

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to have a desired biological activity. This approach can be used to design virtual libraries of novel analogues of a lead compound like this compound. rsc.org

By starting with the core scaffold of this compound, researchers can computationally generate a large number of related structures with different substituents and chain lengths. rsc.org These virtual libraries can then be screened using molecular docking and other computational tools to predict their binding affinity and potential activity against a specific target. brieflands.com This process allows for the rapid exploration of a vast chemical space and the prioritization of a smaller number of promising candidates for chemical synthesis and experimental testing. rsc.org This strategy has been applied to design new quorum sensing inhibitors based on various scaffolds. mdpi.comnih.gov

Future Directions and Research Perspectives

Development of Next-Generation N-(2-Nitrophenyl)octanamide Analogues

The development of novel analogues based on the this compound scaffold is a primary focus of ongoing research. By systematically modifying the acyl chain and the nitrophenyl ring, scientists aim to enhance the compound's inherent activities and create new functionalities.

Initial studies have already explored the impact of varying the acyl chain length. For instance, in the context of quorum sensing (QS) inhibition, N-(2-nitrophenyl)butanamide and N-(2-nitrophenyl)hexanamide were found to be active antagonists, whereas the octanamide (B1217078) and decanamide (B1670024) versions were inactive. nih.gov This highlights the critical role of the alkyl chain in modulating biological activity. Future work will likely involve synthesizing a broader range of analogues with diverse chain lengths, branching, and degrees of unsaturation to fine-tune this interaction.

Furthermore, modifications to the aromatic ring are being investigated. While simple substitutions like in N-(2-acetylphenyl) amides did not yield QS antagonistic activity nih.gov, more complex derivatives are proving to be valuable. For example, N-(4-amino-2-nitrophenyl)heptanamide serves as a crucial intermediate in the synthesis of potent activators for the neuronal Kv7 channel, a target for anticonvulsant therapies. nih.govacs.orgunina.it Another complex derivative, (2S,3R)-2-((Bis(4-(trifluoromethyl)phenyl)methyl)amino)-3-hydroxy-N-(2-nitrophenyl)octanamide, has been synthesized as a key intermediate for producing β-hydroxy α-amino acids. acs.orgnih.gov These examples underscore the potential of creating sophisticated, next-generation compounds for highly specific applications.

Table 1: Activity of N-(2-Nitrophenyl)amide Analogues in LuxR Quorum Sensing

Compound Acyl Chain Length Antagonistic Activity (IC50)
N-(2-nitrophenyl)butanamide 4 carbons 58 µM
N-(2-nitrophenyl)hexanamide 6 carbons 94 µM
This compound 8 carbons Inactive
N-(2-Nitrophenyl)decanamide 10 carbons Inactive

Data sourced from studies on LuxR-regulated quorum sensing modulation. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

Research into this compound and its derivatives has identified several promising biological targets, suggesting a range of potential therapeutic uses.

Quorum Sensing Inhibition: A significant area of research is the ability of N-(2-nitrophenyl) amides to act as antagonists of LuxR-regulated quorum sensing systems in bacteria. nih.govresearchgate.netmdpi.com By disrupting this cell-to-cell communication mechanism, these compounds can inhibit virulence and biofilm formation, offering a potential strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance.

Cholinesterase Modulation: N-(2-nitrophenyl)alkylamides with acyl chains of six to eight carbons have been identified as specific substrates for the aryl acylamidase (AAA) activity of butyrylcholinesterase (BuChE). researchgate.net This enzymatic activity may play a role in the pathology of Alzheimer's disease, making these compounds valuable tools for studying the disease's progression and for developing new diagnostic or therapeutic agents. researchgate.net

Anticonvulsant Therapy: Analogues derived from N-(2-nitrophenyl) amides are being developed as potent activators of neuronal Kv7 potassium channels. nih.govunina.it Since Kv7 channels are critical regulators of neuronal excitability, activators of these channels have significant potential as antiseizure medications for treating epilepsy. nih.gov

Synthesis of Bioactive Molecules: The this compound framework is a key component in the synthesis of β-hydroxy α-amino acids. acs.org These amino acids are fundamental building blocks for a wide array of biologically active products, including enzyme inhibitors and antibiotics. acs.org

Refinement of Synthetic Methodologies for Enhanced Efficiency and Selectivity

Improving the methods used to synthesize this compound and its analogues is crucial for advancing research and potential commercial application. Current methods typically involve the reaction of 2-nitroaniline (B44862) with an acyl chloride, such as octanoyl chloride, in the presence of a base. nih.gov

Future research will focus on refining these processes to improve yield, reduce waste, and enhance stereoselectivity. Advanced techniques such as phase-transfer catalysis are being employed for the enantioselective synthesis of specific chiral derivatives. frontiersin.org Furthermore, the development of more complex, multi-step synthetic pathways allows for the creation of highly tailored molecules. These pathways often incorporate protecting groups, such as Boc (di-tert-butyl dicarbonate), and require precise control over reaction conditions, followed by purification steps like flash column chromatography to isolate the desired stereoisomer. acs.orgunina.itacs.org The use of greener solvents and catalysts is also an area of active investigation to make these syntheses more environmentally sustainable. researchgate.net

Table 2: Overview of Synthetic Approaches

Method Key Reagents Application/Goal
Acylation 2-nitroaniline, Octanoyl chloride, Triethylamine (B128534) General synthesis of this compound. nih.gov
Brønsted Base Catalysis Schiff bases, Aldehydes, Weak base syn-Selective synthesis of complex hydroxy amino acid derivatives. acs.org
Phase-Transfer Catalysis Allylic halides, Chiral catalyst Enantioselective synthesis of specific stereoisomers. frontiersin.org

Advanced Computational Modeling for Predictive Design

Computational modeling is becoming an indispensable tool for accelerating the design and discovery of novel this compound analogues. Docking experiments have already been used to validate the rational design of these compounds as quorum sensing modulators. nih.govresearchgate.net These models show how analogues like N-(2-nitrophenyl)hexanamide fit within the binding site of the LuxR protein, providing insights into the structural basis of their activity. nih.gov

Future efforts will leverage more advanced computational techniques. Electronic structure methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can predict the energetics and properties of molecular crystals with high accuracy. acs.org This is vital for understanding the solid-state characteristics of new compounds. Moreover, the increasing availability of high-resolution structures of biological targets, such as the cryo-electron microscopy (cryoEM) structure of the Kv7.2 channel, allows for more precise structure-based drug design. nih.govunina.it These models enable the predictive design of new analogues with improved affinity and specificity, reducing the time and cost associated with experimental screening.

Addressing Specificity and Potency Challenges in Target Modulation

A key challenge in developing this compound-based compounds for therapeutic use is achieving high specificity and potency for the intended biological target while minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to addressing this challenge.

For Quorum Sensing: SAR studies have demonstrated that the length of the acyl chain is a critical determinant of activity, with intermediate lengths showing optimal antagonism. nih.gov

For Cholinesterases: It was found that N-(2-nitrophenyl)alkylamides with six to eight carbons in the acyl group are more specific and rapidly hydrolyzed by BuChE compared to shorter-chain analogues like N-(2-nitrophenyl)acetamide. researchgate.net

For Ion Channels: In the development of Kv7 channel activators, extensive SAR has been explored to enhance potency and improve metabolic stability. For example, introducing a fluorine atom to the aniline (B41778) ring was shown to increase potency fivefold over the parent compound. nih.govacs.org

For Enzyme Inhibition: When designing dual inhibitors for fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), systematic modifications to both the aniline and leaving group portions of the molecule were necessary to optimize potency against both targets simultaneously. acs.org

Future research will continue to build on these findings, employing iterative cycles of design, synthesis, and testing to overcome challenges related to potency, selectivity, and pharmacokinetic properties like aqueous solubility. acs.orgmdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.